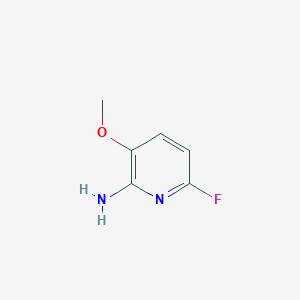

6-Fluoro-3-methoxypyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Fluoro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of 6-Fluoro-3-methoxypyridin-2-amine and similar compounds often involves multi-component reactions . For example, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3-methoxypyridin-2-amine can be represented by the InChI code1S/C6H7FN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) . This indicates that the molecule consists of a pyridine ring with a fluoro group at the 6-position, a methoxy group at the 3-position, and an amino group at the 2-position . Physical And Chemical Properties Analysis

6-Fluoro-3-methoxypyridin-2-amine has a density of 1.3±0.1 g/cm3 . It has a boiling point of 267.9±35.0 °C at 760 mmHg . The compound is a liquid at room temperature .Scientific Research Applications

Medicine: Antimicrobial Agents

6-Fluoro-3-methoxypyridin-2-amine has been utilized in the synthesis of bidentate Schiff base ligands which, when complexed with metals like Cu(II) and Co(II), exhibit antimicrobial properties . These complexes have potential applications in developing new antimicrobial drugs that could be effective against resistant strains of bacteria and other pathogens.

Agriculture: Fluorinated Chemicals for Crop Protection

In agriculture, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties of agrochemicals . 6-Fluoro-3-methoxypyridin-2-amine could serve as a building block for the synthesis of such fluorinated compounds, contributing to the development of new pesticides or herbicides.

Material Science: Synthesis of Fluorinated Pyridines

The compound is relevant in material science for the synthesis of fluorinated pyridines, which are important due to their unusual physical, chemical, and biological properties . These materials can be used in various applications, including electronics and photonics, where the presence of fluorine can alter material properties like conductivity and reactivity.

Environmental Studies: Fluorescence Quenching Studies

6-Fluoro-3-methoxypyridin-2-amine may be involved in fluorescence quenching studies to understand the interactions between environmental pollutants and photo-excited states of certain compounds . This research is crucial for environmental monitoring and developing methods to detect and quantify pollutants.

Analytical Chemistry: Chromatography and Spectroscopy

In analytical chemistry, 6-Fluoro-3-methoxypyridin-2-amine can be used as a standard or reagent in chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for method development and calibration in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .

Pharmacology: Drug Development

This compound is also significant in pharmacology, where it can be a precursor or an intermediate in the synthesis of various drugs. Its fluorine moiety is particularly valuable, as fluorine is known to significantly affect the biological activity of pharmaceuticals .

Industrial Applications: Organic Synthesis

Industrially, 6-Fluoro-3-methoxypyridin-2-amine is used as an intermediate in organic synthesis processes. Its reactivity allows for the creation of complex molecules that can be used in the manufacture of various products, ranging from pharmaceuticals to specialty chemicals .

Radiotherapy: Synthesis of Radiolabeled Compounds

The compound has applications in the synthesis of radiolabeled pyridines, which are used in local radiotherapy for cancer treatment. The fluorine atom can be substituted with radioactive isotopes, making it a valuable tool in both diagnostics and therapeutic applications .

Safety And Hazards

properties

IUPAC Name |

6-fluoro-3-methoxypyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQNJPNWAOVOHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3-methoxypyridin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2856948.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbutanamide](/img/structure/B2856953.png)

![6-fluoro-N-{2-[(quinazolin-4-yl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2856954.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-3,4-dimethoxypyridine](/img/structure/B2856956.png)

![3-Amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B2856960.png)

![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2856963.png)